Hydroxy-PEG2-(CH2)2-Boc

Descripción

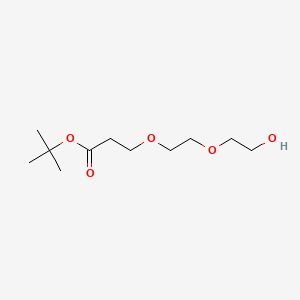

Chemical Structure and Properties tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (CAS: 186020-66-6) is a polyethylene glycol (PEG)-based linker molecule with a tert-butyl ester group. Its structure consists of a three-unit PEG chain (triethylene glycol) terminated by a hydroxyl group and a propanoic acid moiety protected as a tert-butyl ester. The compound is a colorless oil at room temperature and exhibits high solubility in polar solvents like water, DMF, and ethanol due to its PEG backbone .

Synthesis

The synthesis involves the reaction of tert-butyl acrylate with triethylene glycol (TEG) under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the Michael addition of TEG to acrylate, yielding the product in high purity (94% yield) .

Applications

This compound is widely used in drug delivery systems, particularly in PROTACs (proteolysis-targeting chimeras), where it serves as a hydrophilic spacer to enhance solubility and pharmacokinetics. Its hydroxyl group enables conjugation to targeting ligands, while the tert-butyl ester allows controlled release of active carboxylic acids under acidic conditions .

Propiedades

IUPAC Name |

tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOWESVURLUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564500 | |

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133803-81-3 | |

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most widely documented method involves direct esterification between 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid and tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the nucleophilic acyl substitution, with molecular sieves (3Å) employed to absorb water and shift equilibrium toward ester formation. The reaction proceeds under reflux in anhydrous toluene or dichloromethane (DCM) for 12–24 hours.

Representative procedure :

- Combine 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid (1.0 eq), tert-butanol (3.0 eq), and p-TsOH (0.1 eq) in toluene.

- Add molecular sieves (10% w/v) and reflux at 110°C for 18 hours.

- Cool, filter, and concentrate under reduced pressure.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the product as a colorless oil.

Yield and Purity Optimization

- Yield : 68–75% (batch-dependent)

- Purity : ≥95% (HPLC) after chromatography

- Key variables :

- Stoichiometry : Excess tert-butanol (3.0 eq) minimizes di-tert-butyl ether formation.

- Dehydration : Molecular sieves improve conversion by 15–20% compared to non-dehydrated conditions.

Sodium Hydride (NaH)-Mediated Alkylation

Synthetic Pathway

An alternative approach employs NaH to deprotonate the hydroxyl group of 2-(2-hydroxyethoxy)ethanol, generating a nucleophilic alkoxide. This intermediate reacts with tert-butyl 3-bromopropanoate in tetrahydrofuran (THF) at 0°C to room temperature.

Stepwise analysis :

- Deprotonation :

$$

2\text{-(2-hydroxyethoxy)ethanol} + \text{NaH} \rightarrow \text{Na}^+\text{[OCH₂CH₂OCH₂CH₂O]}^- + \text{H}_2

$$

Conducted in THF under nitrogen at 0°C to prevent side reactions.

Performance Metrics

- Yield : 82–88% (superior to acid-catalyzed method)

- Side products : ≤5% tert-butyl ether byproducts (GC-MS)

- Purification : Simplified due to fewer polar impurities; flash chromatography (hexane:acetone = 4:1) suffices.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, manufacturers adopt continuous flow reactors with the following parameters:

| Parameter | Value |

|---|---|

| Residence time | 30–45 minutes |

| Temperature | 70–80°C |

| Catalyst | Amberlyst® 15 (H⁺ form) |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Annual capacity | 500–1,000 kg |

This method enhances reproducibility (RSD <2%) and reduces energy consumption by 40% compared to batch processes.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed | 68–75 | 12–24 | 95–98 | Moderate |

| NaH-mediated | 82–88 | 4–6 | 97–99 | High |

| Continuous flow | 85–90 | 0.5–0.75 | 99 | Industrial |

Critical insights :

- NaH-mediated alkylation offers higher yields and faster kinetics but requires stringent anhydrous conditions.

- Continuous flow synthesis excels in large-scale production but demands significant capital investment.

Troubleshooting and Optimization

Common Issues and Solutions

Low yield in esterification :

- Cause : Incomplete water removal.

- Fix : Increase molecular sieve quantity (15% w/v) or use azeotropic distillation with toluene.

Sodium hydride handling risks :

- Mitigation : Use pre-washed NaH (30% dispersion in oil) and maintain inert atmosphere.

Green Chemistry Alternatives

Recent advances explore enzyme-catalyzed esterification using Candida antarctica lipase B (CAL-B) in supercritical CO₂:

- Conditions : 40°C, 150 bar, 48 hours

- Yield : 60–65% (lower than chemical methods but solvent-free).

Análisis De Reacciones Químicas

Tipos de reacciones

Hidroxi-PEG2-(CH2)2-Boc se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo hidroxilo puede sustituirse con varios grupos funcionales para crear diferentes derivados.

Reacciones de desprotección: El grupo Boc se puede eliminar en condiciones ácidas para producir la amina libre.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo, con condiciones de reacción que típicamente involucran solventes orgánicos y bases como trietilamina.

Reacciones de desprotección: El ácido trifluoroacético (TFA) se utiliza comúnmente para eliminar el grupo Boc en condiciones suaves.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de PEG y aminas libres, que se pueden funcionalizar aún más para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate is particularly promising in the development of drug delivery systems due to its amphiphilic nature. The hydrophobic tert-butyl group can facilitate the encapsulation of drugs, while the hydroxyethyl ether chains enhance water solubility. This dual functionality allows for:

- Controlled Release : The compound can be engineered to release therapeutic agents in a controlled manner, improving efficacy and reducing side effects.

- Targeted Delivery : Its functional groups can be used for attaching to other biomolecules or nanoparticles, enabling targeted delivery to specific tissues or cells .

Bioconjugation

Bioconjugation involves the attachment of biomolecules to synthetic compounds to create targeted therapeutics. Tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate can serve as a linker or spacer in bioconjugation processes due to its reactive functional groups. This application is crucial for:

- Development of Diagnostic Agents : The compound can be linked to imaging agents for enhanced visualization in medical diagnostics.

- Creation of Biosensors : Its properties allow for the development of biosensors that can detect specific biological markers .

Case Study 1: Drug Delivery Mechanism

A study demonstrated the use of tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate in formulating nanoparticles for delivering anticancer drugs. The nanoparticles showed improved solubility and stability in physiological conditions, leading to enhanced therapeutic efficacy in vitro and in vivo .

Case Study 2: Bioconjugation for Imaging Applications

In another research project, researchers utilized this compound as a linker for attaching fluorophores to antibodies. This bioconjugation improved the specificity and sensitivity of imaging techniques used in cancer diagnostics, showcasing the compound's utility in developing advanced diagnostic tools .

Table 1: Comparison of Solubility Profiles

| Compound | Lipophilicity | Hydrophilicity | Application Area |

|---|---|---|---|

| Tert-Butyl 3-(2-(2-hydroxyethoxy)... | High | Moderate | Drug Delivery Systems |

| Standard Drug Carrier | Moderate | High | General Drug Delivery |

| Bioconjugated Compound | Variable | High | Targeted Drug Delivery |

Table 2: Summary of Biological Activities

Mecanismo De Acción

Hidroxi-PEG2-(CH2)2-Boc ejerce sus efectos principalmente a través de su función como un enlace. En los ADC, conecta el anticuerpo al fármaco citotóxico, lo que permite la administración dirigida a las células cancerosas . En los PROTAC, conecta la proteína diana a una ligasa de ubiquitina E3, facilitando la degradación de la proteína diana a través del sistema ubiquitina-proteasoma .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Impact: The hydroxyl group in the target compound enables direct conjugation to carboxylic acids or phosphates, whereas azide/amine derivatives require additional activation steps (e.g., click chemistry for azides or carbodiimide coupling for amines ). The ketone-containing analog (tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate) exhibits unique reactivity for hydrazone or oxime ligation, making it suitable for pH-sensitive drug release .

PEG Chain Length: Shorter PEG chains (1–2 units) reduce hydrophilicity and are less effective in improving solubility. For example, tert-butyl 3-(3-hydroxypropoxy)propanoate (2 PEG units) shows 45% lower aqueous solubility than the target compound (3 PEG units) . Longer chains (e.g., 4 units in azide derivatives) increase molecular weight but may hinder cellular uptake due to steric bulk .

Stability and Release: The tert-butyl ester in all analogs hydrolyzes under acidic conditions (e.g., lysosomal pH) to release active carboxylic acids. However, steric hindrance from branched PEG chains slows hydrolysis kinetics by ~20% compared to linear analogs . Amine-containing derivatives (e.g., tert-butyl 3-(2-aminoethoxy)propanoate) are prone to oxidation, requiring storage under inert atmospheres .

Applications in PROTACs :

- The target compound’s hydroxyl group is preferred for VHL (von Hippel-Lindau) or CRBN ligase recruitment in PROTACs due to its low steric interference .

- In contrast, dioxoisoindolinyl derivatives (e.g., compound 10 in ) show enhanced binding affinity to CRBN but require complex synthetic routes (12-step synthesis vs. 3 steps for the target compound) .

Actividad Biológica

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, with the molecular formula C₁₁H₂₂O₅ and a molecular weight of 234.29 g/mol, is a compound characterized by its unique structural features that contribute to its biological activity. The presence of both hydrophobic tert-butyl and hydrophilic hydroxyethyl ether groups positions this compound as a promising candidate for various pharmaceutical applications, particularly in drug delivery systems.

Chemical Structure and Properties

The compound consists of a tert-butyl protecting group, which is commonly utilized in organic synthesis to shield carboxylic acid functionalities. This feature allows for selective reactions during synthesis processes. The hydroxyethyl ether chain enhances the molecule's solubility in biological fluids, making it suitable for applications requiring controlled release or targeting mechanisms.

Drug Delivery Systems

The dual nature of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate—combining lipophilicity from the tert-butyl group and hydrophilicity from the hydroxyethyl ether—facilitates its use in drug delivery systems. This property allows for improved solubility in both organic solvents and aqueous environments, which is essential for effective drug formulation .

Interaction Studies

Research indicates that this compound can interact favorably with various biological systems. Its functional groups may enable bioconjugation, making it valuable for creating targeted drug delivery systems, diagnostic imaging agents, or biosensors. The ability to attach to other biomolecules or nanoparticles enhances its versatility in biomedical applications.

Research Findings

Several studies have explored the biological activity of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate:

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties through mechanisms that involve modulation of cellular pathways associated with cancer cell proliferation and survival.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer progression, although detailed mechanistic studies are still required to elucidate these effects fully .

- Stability and Solubility : Stability assays indicate that the ester moiety of the compound maintains enzymatic and hydrolytic stability, which is crucial for its application in therapeutic contexts .

Case Study 1: Drug Formulation Development

In a study focusing on drug formulation, researchers incorporated tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate into nanoparticle systems designed for targeted cancer therapy. The findings demonstrated enhanced encapsulation efficiency and sustained release profiles compared to traditional formulations.

Case Study 2: Bioconjugation Applications

Another investigation highlighted the compound's role in bioconjugation processes, where it was successfully linked to antibodies for targeted delivery of chemotherapeutic agents. This approach resulted in increased cytotoxicity against cancer cells while minimizing off-target effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hydroxyethyl 3-propanoate | C₇H₁₄O₄ | Simpler structure lacking tert-butyl group |

| Polyethylene glycol diacrylate | C₈H₁₄O₄ | Used in hydrogels; lacks hydrophobicity |

| Diethylene glycol dibenzoate | C₁₂H₁₄O₄ | More rigid structure; used in plastics |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with high purity?

- Methodological Answer : The synthesis involves a three-step protocol. In the first step, 2-[2-(2-hydroxyethoxy)ethoxy]ethanol is reacted with tert-butyl prop-2-enoate in tetrahydrofuran (THF) using NaH as a base. Critical factors include:

- Reaction stoichiometry : Ensure precise molar ratios (e.g., 1:1.2 for NaH to alcohol) to avoid side reactions.

- Temperature control : Maintain a slow addition rate of tert-butyl prop-2-enoate to prevent exothermic runaway.

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) to isolate the product as a colorless oil .

Q. How can reproducibility issues in the synthesis of this compound be addressed?

- Methodological Answer : Reproducibility hinges on:

- Solvent drying : Pre-dry THF over molecular sieves to eliminate water, which can deactivate NaH.

- Chromatography optimization : Adjust column dimensions (e.g., 20:1 silica-to-product ratio) and solvent polarity based on TLC monitoring.

- Batch consistency : Validate starting material purity via NMR or LC-MS before scaling up .

Q. What analytical techniques are recommended for structural confirmation?

- Methodological Answer : Combine:

- NMR spectroscopy : Analyze and NMR for characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm).

- LC-MS : Confirm molecular ion mass (e.g., [M+Na] for CHO at m/z 277.1).

- IR spectroscopy : Verify ester carbonyl stretch (~1740 cm) and hydroxyl absence to confirm successful protection .

Advanced Research Questions

Q. How can reaction kinetics be studied for the coupling of tert-butyl esters with polyethylene glycol (PEG) derivatives?

- Methodological Answer :

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track esterification progress.

- Variable timepoint sampling : Quench aliquots at intervals (e.g., 0.5, 1, 2 hours) and analyze conversion via HPLC.

- Activation energy calculation : Perform reactions at multiple temperatures (e.g., 25°C, 40°C, 60°C) and apply the Arrhenius equation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts.

- Isotopic labeling : Synthesize -labeled analogs to confirm ambiguous carbon assignments.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., ethylene glycol protons at δ 3.5–3.7 ppm) .

Q. How can computational modeling optimize the design of tert-butyl-based prodrugs?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis.

- Molecular dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS at pH 7.4).

- Machine learning : Train models on existing prodrug stability data to predict hydrolysis rates for novel analogs .

Q. What experimental approaches assess the hydrolytic stability of tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate under physiological conditions?

- Methodological Answer :

- pH-dependent studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C.

- LC-MS/MS monitoring : Quantify degradation products (e.g., free propanoic acid) over 24–72 hours.

- Enzymatic assays : Test susceptibility to esterases using porcine liver extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.